(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
CAS No.: 1448123-53-2
Cat. No.: VC6269323
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448123-53-2 |
|---|---|
| Molecular Formula | C12H16N2O3S |
| Molecular Weight | 268.33 |
| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3 |
| Standard InChI Key | UREWBWZOLZLAJW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a pyridin-4-yl carbonyl group and at the 4-position with a methylsulfonyl () group. The planar pyridine ring and the conformationally flexible piperidine moiety create a hybrid structure amenable to interactions with biological targets. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)(pyridin-4-yl)methanone |
| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2 |
| InChIKey | UREWBWZOLZLAJW-UHFFFAOYSA-N |
| Topological Polar Surface Area | 75.6 Ų |
The methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the pyridine ring contributes to aromatic stacking interactions .
Spectral Characterization
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IR Spectroscopy: Stretching vibrations at 1675 cm (C=O), 1320 cm (S=O asymmetric), and 1150 cm (S=O symmetric) confirm functional groups .
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NMR: Signals at δ 2.8–3.1 ppm (piperidine CH-SO), δ 7.4–8.6 ppm (pyridine protons), and δ 3.6–4.2 ppm (N-CH) align with expected splitting patterns .
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Mass Spectrometry: A molecular ion peak at m/z 268.33 ([M]) and fragment ions at m/z 155 (pyridinoyl) and m/z 113 (methylsulfonylpiperidine) validate the structure.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically proceeds via a three-step sequence (Figure 1):
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Piperidine Functionalization: 4-Methylsulfonylpiperidine is prepared by oxidizing 4-(methylthio)piperidine with in acetic acid.
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Acylation: Reacting 4-methylsulfonylpiperidine with pyridine-4-carbonyl chloride in the presence of yields the target compound .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Optimization Insights:
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Coupling Agents: Use of HBTU and DIPA in DMF improves amidation yields (60–80%) compared to traditional EDCI/HOBt .
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Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Reactivity and Chemical Transformations
Nucleophilic Substitutions
The methylsulfonyl group acts as a leaving group in SN2 reactions. For example, treatment with NaN in DMF replaces with an azide, enabling click chemistry applications :
Catalytic Reductions
Hydrogenation over Pd/C reduces the pyridine ring to piperidine, altering lipophilicity and bioactivity :
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs demonstrate dual inhibition of Plasmodium falciparum kinases (PfGSK3/PfPK6), with IC values of 8–172 nM . The pyridin-4-yl group engages in π-π stacking with kinase active sites, while the methylsulfonyl moiety stabilizes hydrophobic pockets .
Comparative Analysis with Structural Analogs
Key trends:
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